molecular formula C8H13F2N B15316213 8,8-Difluorobicyclo[5.1.0]oct-4-ylamine

8,8-Difluorobicyclo[5.1.0]oct-4-ylamine

Cat. No.: B15316213
M. Wt: 161.19 g/mol
InChI Key: YLBVAYYXKMWGIU-UHFFFAOYSA-N
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Description

8,8-Difluorobicyclo[510]octan-4-amine is a bicyclic amine compound characterized by the presence of two fluorine atoms at the 8th position of the bicyclo[510]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8-difluorobicyclo[5.1.0]octan-4-amine typically involves the fluorination of a bicyclic precursor followed by amination. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms into the bicyclic structure. Subsequent amination can be achieved using ammonia or amine derivatives under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8,8-Difluorobicyclo[5.1.0]octan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products Formed:

Scientific Research Applications

8,8-Difluorobicyclo[5.1.0]octan-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 8,8-difluorobicyclo[5.1.0]octan-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to altered biological activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

    8,8-Difluorobicyclo[5.1.0]octan-4-ylmethanamine: A structurally similar compound with a methanamine group instead of an amine group.

    8,8-Difluorobicyclo[5.1.0]octan-4-one: A ketone derivative of the bicyclic structure.

Uniqueness: 8,8-Difluorobicyclo[5.1.0]octan-4-amine is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable scaffold for various applications .

Properties

Molecular Formula

C8H13F2N

Molecular Weight

161.19 g/mol

IUPAC Name

8,8-difluorobicyclo[5.1.0]octan-4-amine

InChI

InChI=1S/C8H13F2N/c9-8(10)6-3-1-5(11)2-4-7(6)8/h5-7H,1-4,11H2

InChI Key

YLBVAYYXKMWGIU-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2(F)F)CCC1N

Origin of Product

United States

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